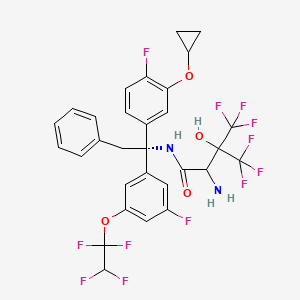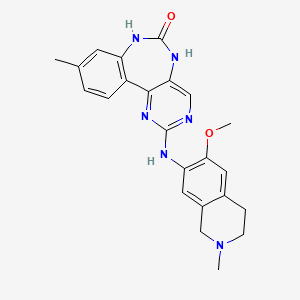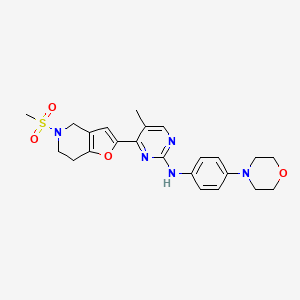
Jak2-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jak2-IN-4 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a member of the Janus kinase family of enzymes. These enzymes play a crucial role in the JAK-STAT signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and immune response. This compound has garnered significant attention due to its potential therapeutic applications in treating diseases like myeloproliferative neoplasms, rheumatoid arthritis, and other inflammatory conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Jak2-IN-4 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the reaction of 6-methyl-2,4-dichloropyrimidine with N-Boc-piperazine, followed by the reaction with substituted aniline in the presence of trifluoroacetic acid and isopropyl alcohol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring compliance with regulatory standards. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to obtain the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Jak2-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties. These derivatives are often studied to understand their potential therapeutic applications .
Applications De Recherche Scientifique
Jak2-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and its role in various cellular processes.
Biology: Employed in research to understand the molecular mechanisms of diseases involving JAK2 dysregulation.
Industry: Utilized in the development of new drugs targeting the JAK-STAT pathway.
Mécanisme D'action
Jak2-IN-4 exerts its effects by selectively inhibiting the activity of JAK2. This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the transmission of signals from cytokine receptors to the cell nucleus. By blocking this pathway, this compound modulates the immune response and reduces inflammation . The molecular targets of this compound include the ATP-binding site of JAK2, which is essential for its kinase activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Jak2-IN-4 include other JAK inhibitors such as:
Ruxolitinib: A JAK1/2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A JAK1/3 inhibitor used for rheumatoid arthritis and psoriatic arthritis.
Baricitinib: A JAK1/2 inhibitor used for rheumatoid arthritis.
Uniqueness of this compound
This compound is unique due to its high selectivity for JAK2 over other JAK family members. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C23H27N5O4S |
|---|---|
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
5-methyl-4-(5-methylsulfonyl-6,7-dihydro-4H-furo[3,2-c]pyridin-2-yl)-N-(4-morpholin-4-ylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C23H27N5O4S/c1-16-14-24-23(25-18-3-5-19(6-4-18)27-9-11-31-12-10-27)26-22(16)21-13-17-15-28(33(2,29)30)8-7-20(17)32-21/h3-6,13-14H,7-12,15H2,1-2H3,(H,24,25,26) |
Clé InChI |
YDZHOVOPBMIATL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1C2=CC3=C(O2)CCN(C3)S(=O)(=O)C)NC4=CC=C(C=C4)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


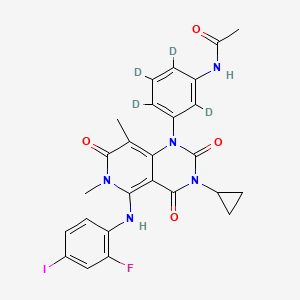
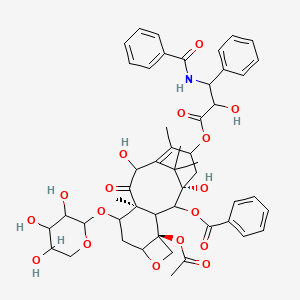
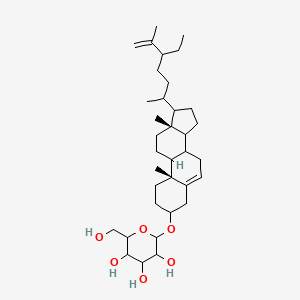
![4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B12427944.png)
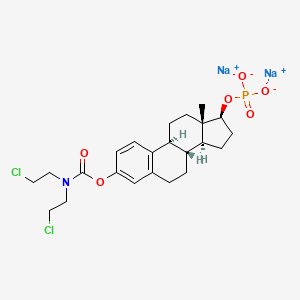
![(6aR,9R)-N-((S)-1-hydroxybutan-2-yl)-4,7-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide maleate](/img/structure/B12427959.png)
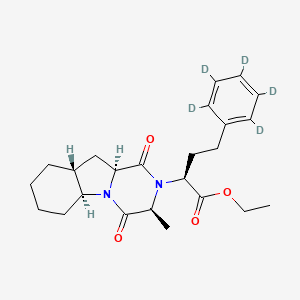
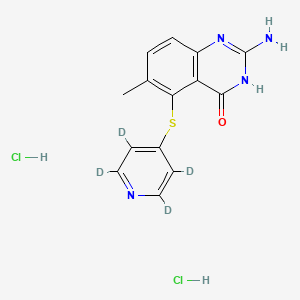

![Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-](/img/structure/B12427992.png)


